3-(4-Chlorophenyl)-4,4,4-trifluoro-3-hydroxybutanenitrile

Catalog No.
S12202029
CAS No.
M.F
C10H7ClF3NO
M. Wt
249.61 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(4-Chlorophenyl)-4,4,4-trifluoro-3-hydroxybutane...

Product Name

3-(4-Chlorophenyl)-4,4,4-trifluoro-3-hydroxybutanenitrile

IUPAC Name

3-(4-chlorophenyl)-4,4,4-trifluoro-3-hydroxybutanenitrile

Molecular Formula

C10H7ClF3NO

Molecular Weight

249.61 g/mol

InChI

InChI=1S/C10H7ClF3NO/c11-8-3-1-7(2-4-8)9(16,5-6-15)10(12,13)14/h1-4,16H,5H2

InChI Key

DWTBMFYQRICHFK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(CC#N)(C(F)(F)F)O)Cl

3-(4-Chlorophenyl)-4,4,4-trifluoro-3-hydroxybutanenitrile is an organic compound characterized by the presence of a chlorophenyl group, a trifluoromethyl group, a hydroxyl group, and a nitrile group. Its molecular formula is C10H7ClF3NOC_{10}H_7ClF_3NO, and it has a molecular weight of approximately 249.61 g/mol. The compound is identified by its IUPAC name, and its structure features notable functional groups that contribute to its chemical properties and potential applications in various fields such as chemistry, biology, and medicine .

, including:

  • Oxidation: This can lead to the formation of 3-(4-Chlorophenyl)-4,4,4-trifluorobutanone.
  • Reduction: This reaction may yield 3-(4-Chlorophenyl)-4,4,4-trifluoro-3-hydroxybutylamine.
  • Substitution: Depending on the nucleophile used, various substituted derivatives can be formed.

These reactions highlight the compound's versatility in synthetic chemistry and its potential for further modification.

Research has indicated that 3-(4-Chlorophenyl)-4,4,4-trifluoro-3-hydroxybutanenitrile may exhibit various biological activities. It is being investigated for its potential antimicrobial and anticancer properties. The exact mechanisms behind these activities involve interactions with specific molecular targets and pathways, potentially inhibiting certain enzymes or receptors .

The synthesis of 3-(4-Chlorophenyl)-4,4,4-trifluoro-3-hydroxybutanenitrile typically involves the following steps:

  • Reactants: The primary reactants are 4-chlorobenzaldehyde and trifluoroacetonitrile.
  • Base Addition: A base such as sodium hydride is added to facilitate the reaction.
  • Nucleophilic Addition: The reaction proceeds through a nucleophilic addition mechanism.
  • Hydrolysis: Following the addition step, hydrolysis occurs to yield the desired product.

Controlled conditions such as anhydrous solvents and specific temperature ranges are essential to achieve high yield and purity in laboratory settings. In industrial applications, continuous flow reactors and automated systems may be employed to enhance efficiency .

3-(4-Chlorophenyl)-4,4,4-trifluoro-3-hydroxybutanenitrile has several significant applications:

  • Chemistry: Used as a building block in synthesizing more complex organic molecules.
  • Biological Research: Investigated for its potential therapeutic effects in drug development.
  • Industrial Use: Employed in producing specialty chemicals with unique properties .

These applications underscore its importance across multiple scientific disciplines.

The interaction studies of 3-(4-Chlorophenyl)-4,4,4-trifluoro-3-hydroxybutanenitrile focus on its ability to bind with specific proteins or receptors within biological systems. The compound's structural characteristics allow it to engage with various molecular targets, leading to potential biological effects that are currently under investigation.

Several compounds share structural similarities with 3-(4-Chlorophenyl)-4,4,4-trifluoro-3-hydroxybutanenitrile. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
3-(2-Chlorophenyl)-4,4,4-trifluoro-3-hydroxybutanenitrileC10H7ClF3NODifferent chlorophenyl substitution
3-(Phenyl)-4,4,4-trifluoro-3-hydroxybutanenitrileC10H8F3NONo chlorine substitution
3-(5-Bromo-2-chlorophenyl)-4,4,4-trifluoro-3-hydroxybutanenitrileC10H6BrClF3NOContains bromine substitution

The uniqueness of 3-(4-Chlorophenyl)-4,4,4-trifluoro-3-hydroxybutanenitrile lies in its specific combination of functional groups and halogen substituents that influence its reactivity and biological activity compared to these similar compounds .

This comprehensive overview highlights the significance of 3-(4-Chlorophenyl)-4,4,4-trifluoro-3-hydroxybutanenitrile in scientific research and industrial applications while illustrating its unique chemical properties.

XLogP3

2.3

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

249.0168260 g/mol

Monoisotopic Mass

249.0168260 g/mol

Heavy Atom Count

16

Dates

Modify: 2024-08-09

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